molecular formula C28H30O14 B1210445 Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate CAS No. 62720-19-8

Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate

Cat. No. B1210445
CAS RN: 62720-19-8
M. Wt: 590.5 g/mol
InChI Key: BUROQAOCKUYUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate is a natural product found in Streptomyces alboflavus and Streptomyces ruber with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate is involved in various synthetic and chemical reactions. For instance, ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates react with malononitrile and 4-hydroxycoumarin to produce substituted ethyl 2-amino-2',5-dioxo-5'-phenyl-1',2'-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3'-pyrrole]-4'-carboxylates (Dmitriev, Silaichev, & Maslivets, 2015). This showcases its role in the synthesis of complex molecular structures and heterocycles.

Structural and Conformational Studies

The compound also plays a significant role in structural and conformational studies. For example, derivatives like ethyl 2,3,6-trideoxy-α-l-threo-hexopyranosid-4-ulo-2,4-pyranose have been studied for their crystal structures, providing insights into the spatial arrangements and conformations of such complex molecules (Klaska, Jarchow, Koebernick, & Paulsen, 1977).

Application in Photodiode Fabrication

In more applied research, novel compounds like ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate have been synthesized and used in the fabrication of photodiodes. The optical behavior and unique response representations of such derivatives enable the design and manufacturing of organic photodiodes based on nanostructured films (Elkanzi, Farag, Roushdy, & Mansour, 2020).

Contribution to Heterocyclic Chemistry

The compound is instrumental in the synthesis of various heterocyclic systems, which are fundamental in the development of pharmaceuticals and materials science. For example, reactions of ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate with different reagents yield a variety of heterocyclic compounds with potential applications in various fields (Malzogu, Sušnik, Vorkapić-Furač, Rapić, & Kovač, 2000).

properties

CAS RN

62720-19-8

Product Name

Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate

Molecular Formula

C28H30O14

Molecular Weight

590.5 g/mol

IUPAC Name

methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C28H30O14/c1-3-28(39)7-11(41-27-25(37)24(36)20(32)12(8-29)42-27)14-15(18(28)26(38)40-2)23(35)16-17(22(14)34)21(33)13-9(19(16)31)5-4-6-10(13)30/h4-6,11-12,18,20,24-25,27,29-30,32,34-37,39H,3,7-8H2,1-2H3

InChI Key

BUROQAOCKUYUEW-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5C(C(C(C(O5)CO)O)O)O)O

synonyms

4-GPERD
4-O-(glucopyranosyl)-epsilon-rhodomycinone
histomodulin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
Reactant of Route 2
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
Reactant of Route 3
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
Reactant of Route 4
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
Reactant of Route 5
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.